molecular formula C15H25NO2 B2987560 (adamantan-1-yl)methyl N-propylcarbamate CAS No. 313494-53-0

(adamantan-1-yl)methyl N-propylcarbamate

Cat. No.: B2987560
CAS No.: 313494-53-0
M. Wt: 251.37
InChI Key: BYXLCXFKDWEQTP-UHFFFAOYSA-N
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Description

1-Adamantylmethyl propylcarbamate is a chemical compound with the molecular formula C15H25NO2. It is a derivative of adamantane, a type of diamondoid . Adamantane derivatives have been found to have various pharmacological effects .

Scientific Research Applications

Oxidative Carbonylation Catalysis

The oxidative carbonylation of 1-adamantylamine to form carbamate and urea derivatives was studied, showing sensitivity to reaction conditions such as temperature, substrate-to-catalyst ratio, and reactant pressure. This research highlights the compound's role in catalytic processes (Maddinelli et al., 1987).

Antimicrobial and Anti-Proliferative Activities

Hydrazide-hydrazones with a 1-adamantane carbonyl moiety were synthesized and showed potential antibacterial activity against various Gram-positive bacteria and the fungus Candida albicans. Additionally, some compounds exhibited cytotoxicity against human cancer cell lines, indicating their potential in antimicrobial and anticancer applications (Pham et al., 2019).

Chiral Solvating Agents

Enantiopure forms of 1-adamantyl-9-anthrylmethanol were prepared for a conformational study and tested as chiral solvating agents. Their behavior in the presence of oxygenated functional groups was analyzed, contributing to stereochemical analysis methods (Almer et al., 1999).

Soluble Epoxide Hydrolase Inhibitors

Adamantyl-containing ureas, bisureas, and biscarbamates were synthesized and studied for their inhibitory activity against soluble epoxide hydrolases, showing high inhibitory activity. This study establishes a relationship between inhibitor structure and activity, suggesting applications in the design of enzyme inhibitors (Butov et al., 2016).

Polymeric Materials

Polymeric self-assembly into micelles and hollow spheres was driven by inclusion complexation between beta-cyclodextrin and adamantyl groups. The unique properties of these micelles and hollow spheres due to the presence of beta-CDs on their surface have implications in material science for constructing complex nanostructures (Wang & Jiang, 2006).

Properties

IUPAC Name

1-adamantylmethyl N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-2-3-16-14(17)18-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXLCXFKDWEQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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